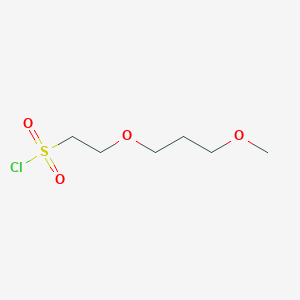

2-(3-Methoxypropoxy)ethanesulfonyl chloride

Description

Properties

IUPAC Name |

2-(3-methoxypropoxy)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO4S/c1-10-3-2-4-11-5-6-12(7,8)9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQSYSNENUCMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339155-90-6 | |

| Record name | 2-(3-methoxypropoxy)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropoxy)ethanesulfonyl chloride typically involves the reaction of 2-(3-Methoxypropoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

2-(3-Methoxypropoxy)ethanol+Chlorosulfonic acid→2-(3-Methoxypropoxy)ethanesulfonyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxypropoxy)ethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(3-Methoxypropoxy)ethanesulfonic acid.

Reduction: It can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Hydrolysis Conditions: Typically carried out in aqueous solutions at controlled pH.

Reduction Conditions: Involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

Sulfonamide Derivatives: Formed from substitution reactions with amines.

2-(3-Methoxypropoxy)ethanesulfonic Acid: Formed from hydrolysis.

Sulfonyl Hydride: Formed from reduction reactions.

Scientific Research Applications

Organic Synthesis

2-(3-Methoxypropoxy)ethanesulfonyl chloride serves as a crucial intermediate in the synthesis of sulfonamide and sulfonate ester derivatives. These compounds are integral in the development of various pharmaceuticals and agrochemicals.

- Reactivity: The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which facilitates the formation of diverse sulfonamide derivatives.

Pharmaceutical Development

The compound is instrumental in the pharmaceutical industry, particularly in the synthesis of sulfonamide-based drugs. These drugs have been widely used for their antibacterial properties.

- Case Study: A study demonstrated the synthesis of novel chromene-sulfonamide hybrids using this compound, which exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The synthesized compounds were evaluated for cytotoxicity and apoptosis activity, highlighting their potential therapeutic applications.

Material Science

In material science, this compound is utilized to modify polymers and enhance their chemical properties. The introduction of sulfonyl functional groups can improve material characteristics such as solubility, thermal stability, and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropoxy)ethanesulfonyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of sulfonamide derivatives and other products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-(3-Methoxypropoxy)ethanesulfonyl chloride with structurally related sulfonyl chlorides:

Reactivity and Stability

- Ether linkages enhance solubility in organic solvents .

- Ethanesulfonyl chloride : Highly reactive due to the absence of electron-withdrawing or donating groups. Reacts vigorously with nucleophiles (e.g., amines, alcohols) but is prone to hydrolysis in aqueous environments .

- 2-Chloroethanesulfonyl chloride : The electron-withdrawing -Cl group increases electrophilicity, accelerating reactions with nucleophiles. However, it decomposes violently in water, releasing HCl and sulfur oxides .

- Aryl-substituted analogs (e.g., bromophenyl, trifluoromethyl) : Aromatic rings stabilize the sulfonyl chloride via resonance, reducing reactivity compared to aliphatic derivatives. Halogen or fluorine substituents enhance thermal stability and resistance to hydrolysis .

Physical Properties

*Calculated values based on structural analogs.

Biological Activity

2-(3-Methoxypropoxy)ethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula: C₇H₁₅ClO₃S

- Molecular Weight: 210.72 g/mol

- CAS Number: 117976-89-3

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity, leading to various biological effects, including antimicrobial and anticancer properties. The methoxy group enhances lipophilicity, facilitating cellular membrane penetration.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, a study evaluated the antibacterial properties of several sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like sulfisoxazole and gentamicin .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 16 | 32 |

| Sulfisoxazole | 32 | 64 |

| Gentamicin | 8 | 16 |

Cytotoxicity and Apoptosis Induction

In addition to its antimicrobial properties, studies have investigated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated dose-dependent cytotoxicity in human cancer cell lines, suggesting a potential role in cancer therapy. Flow cytometry analysis indicated that the compound could induce apoptosis through the activation of caspase pathways .

Study on Antibacterial Properties

A recent research study synthesized several novel chromene sulfonamide hybrids, including derivatives of this compound. The study utilized a broth microdilution method to assess antibacterial activity, revealing that this compound exhibited robust antibacterial effects against both E. coli and S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Evaluation of Cytotoxic Effects

Another study focused on the cytotoxicity of various sulfonamide compounds, including this compound. The results indicated that this compound effectively inhibited cell proliferation in several cancer cell lines, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents .

Pharmacokinetics and Toxicology

In silico evaluations using ADMET Predictor software assessed the pharmacokinetic properties of this compound. The findings suggested favorable solubility and permeability profiles, which are critical for oral bioavailability. However, potential toxicity was noted, with assessments indicating high-risk classifications for reproductive toxicity .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-(3-Methoxypropoxy)ethanesulfonyl chloride in laboratory settings?

- Answer : Exposure to this compound can cause severe skin/eye irritation, respiratory tract irritation, and potential burns . Personal protective equipment (PPE), including nitrile gloves, chemical-resistant clothing, and safety goggles, is essential. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Immediate decontamination (e.g., eyewash stations, emergency showers) must be accessible. Storage should avoid moisture, oxidizing agents, and strong bases due to incompatibility risks .

Q. How should this compound be stored to maintain its stability, and what are the indicators of decomposition?

- Answer : Store in airtight containers in a cool (<25°C), dry, and well-ventilated area. Exposure to moisture triggers violent decomposition, releasing toxic gases (e.g., HCl, SO₂) . Indicators include discoloration (yellowing), gas evolution, or precipitate formation. Regularly inspect containers for integrity and test purity via NMR or titration if decomposition is suspected.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer :

- 1H/13C NMR : Identify methoxypropoxy chain protons (δ ~3.4–3.6 ppm for methoxy, δ ~1.6–1.8 ppm for propoxy CH₂) and sulfonyl chloride group (no direct protons; adjacent CH₂ groups at δ ~3.8–4.0 ppm) .

- IR Spectroscopy : Detect sulfonyl chloride S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1170 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 260.74 (C₈H₁₇ClO₅S) with fragmentation patterns corresponding to methoxypropoxy and sulfonyl chloride moieties .

Q. What are the common synthetic applications of this compound in organic chemistry?

- Answer : Primarily used as a sulfonating agent to introduce sulfonate groups into nucleophiles (e.g., amines, alcohols). Its ether-linked side chain may enhance solubility in non-polar media compared to simpler sulfonyl chlorides (e.g., ethanesulfonyl chloride). Applications include polymer functionalization, prodrug synthesis, and catalysis .

Advanced Research Questions

Q. How can researchers mitigate the risk of side reactions when using this compound in nucleophilic substitution reactions?

- Answer :

- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Temperature Control : Maintain reactions at 0–5°C to slow unintended decomposition.

- Scavengers : Add tertiary amines (e.g., triethylamine) to neutralize HCl byproducts and suppress acid-catalyzed side reactions.

- Monitoring : Track reaction progress via TLC or in situ FTIR to detect early decomposition.

Q. What analytical strategies should be employed to assess purity, especially in the presence of decomposition products?

- Answer :

- HPLC-UV/ELS : Use a C18 column with acetonitrile/water gradients to separate the parent compound from hydrolyzed byproducts (e.g., sulfonic acids) .

- Karl Fischer Titration : Quantify residual moisture in bulk samples (<0.1% recommended).

- Chloride Ion Detection : Argentometric titration or ion chromatography to confirm active sulfonyl chloride content .

Q. What factors influence the hydrolysis rate of this compound in aqueous environments?

- Answer : Hydrolysis kinetics depend on:

- pH : Rates increase under basic conditions due to nucleophilic attack by OH⁻.

- Temperature : Arrhenius behavior observed; half-life decreases exponentially above 25°C.

- Ionic Strength : High salt concentrations may stabilize transition states via charge screening.

- Solvent Effects : Hydrolysis accelerates in polar aprotic solvents (e.g., DMSO) compared to non-polar media. Conduct stopped-flow UV-Vis or 19F NMR (if fluorinated analogs are used) for real-time monitoring .

Q. What challenges arise when scaling up reactions involving this compound, and how can exothermicity be managed?

- Answer :

- Heat Management : Hydrolysis and sulfonation reactions are highly exothermic. Use jacketed reactors with controlled cooling (e.g., −10°C brine) and incremental reagent addition.

- Gas Release : Install scrubbers to neutralize HCl/SO₂ emissions.

- Mixing Efficiency : Optimize impeller design to prevent localized hot spots in large-scale batches.

- Safety Protocols : Implement pressure-relief valves and redundant temperature sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.